molecular formula C9H10NSi B8339649 N-silyl-2-methylindoline

N-silyl-2-methylindoline

Cat. No.: B8339649
M. Wt: 160.27 g/mol
InChI Key: IQQPWMRDZUOJQQ-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

N-silyl-2-methylindoline is a specific example of a broader class of compounds known as organosilicon compounds, which are fundamental in organic synthesis. thieme-connect.comwikipedia.org Organosilicon chemistry involves the study of compounds containing carbon-silicon bonds. These compounds are often valued for their unique reactivity and are used in a variety of synthetic transformations. thieme-connect.comwikipedia.org The silicon atom in these compounds can influence the steric and electronic properties of the molecule. rsc.org Key features of silicon that drive its utility include its larger atomic radius compared to carbon and its ability to form hypervalent compounds. soci.org The introduction of a silyl (B83357) group, a process known as silylation, can alter the reactivity of a molecule, for instance by increasing the nucleophilicity of a nearby nitrogen atom. core.ac.uk Silylated heterocycles, such as this compound, are of particular interest as they can act as precursors to various functionalized molecules. nih.gov The reactivity of these compounds is often induced by fluoride (B91410) ions, leading to the formation of nucleophilic species that can react with electrophiles. nih.gov

Significance of Substituted Indoline (B122111) Scaffolds in Synthetic Chemistry

The indoline scaffold, a heterocyclic aromatic compound, is a crucial structural motif found in numerous biologically active natural and synthetic products. sci-hub.sederpharmachemica.com Its presence is often directly linked to the biological activities these compounds exhibit. sci-hub.se Consequently, the development of synthetic methods to create substituted indolines is a significant area of research in medicinal and synthetic chemistry. sci-hub.sederpharmachemica.com

The 2-methylindoline (B143341) core, in particular, is a component of various compounds with noted biological effects. cymitquimica.com Strategic modifications to the indoline structure, such as substitutions at different positions, can modulate its biological activity, making it a "privileged scaffold" in medicinal chemistry. rsc.org For instance, derivatives of 2-methylindoline have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aibohrium.com The diverse biological activities associated with the indoline framework have spurred continuous efforts to develop novel and efficient synthetic routes to access a wide array of substituted indoline derivatives. sci-hub.sebohrium.comopenmedicinalchemistryjournal.com

Overview of N-Silylated Amine Chemistry Relevant to Indolines

N-silylated amines, or silylamines, are versatile reagents in organic synthesis. thieme-connect.de They are commonly used as protecting groups for primary and secondary amines, as silyl-transfer agents, non-nucleophilic bases, and as bulky ligands. thieme-connect.de The process of N-silylation involves the introduction of a silyl group onto a nitrogen atom, which can be achieved through various methods, including the reaction of an amine with a chlorosilane in the presence of a base. thieme-connect.dewikipedia.org This modification alters the electronic and steric properties of the amine compared to its non-silylated form. rsc.org

A key feature of N-silylated amines is the lability of the Si-N bond, which can be easily cleaved hydrolytically to regenerate the free amine. rsc.org This property makes them valuable as amine surrogates in a variety of chemical transformations, including C-N and C-C bond-forming reactions. rsc.orgrsc.org For instance, N-silylamines can be used in the synthesis of amides and sulfonamides. rsc.org In the context of indolines, N-silylation can activate the molecule for subsequent reactions. For example, N-silylated indolines can undergo reactions such as the sila-Friedel-Crafts reaction. smolecule.com The introduction of a silyl group can also facilitate reactions at other positions of the indoline ring system. beilstein-journals.orgrsc.org

Historical Trajectories and Emerging Trends in this compound Research

The study of organosilicon compounds dates back to the 19th century, with significant advancements in the 20th century. wikipedia.org The use of silylation as a protective strategy for various functional groups, including amines, became a cornerstone of modern organic synthesis. wikipedia.org The development of various silylating agents, such as bis(trimethylsilyl)acetamide (BSA), expanded the toolkit for chemists. wikipedia.org

While specific historical research trajectories for this compound are not extensively detailed in the provided results, the broader trends in organosilicon and indole (B1671886) chemistry provide context. The synthesis of silylated indoles and indolines has been an area of active investigation. For example, methods for the C-H silylation of indoles have been developed using various catalysts. beilstein-journals.orgrsc.orgd-nb.info These reactions allow for the direct introduction of a silyl group onto the indole ring.

Properties

Molecular Formula

C9H10NSi

Molecular Weight

160.27 g/mol

InChI

InChI=1S/C9H10NSi/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3

InChI Key

IQQPWMRDZUOJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1[Si]

Origin of Product

United States

Synthetic Methodologies and Routes to N Silyl 2 Methylindoline

Direct N-Silylation Strategies for 2-Methylindoline (B143341) Precursors

The most straightforward approach to N-silyl-2-methylindoline involves the formation of a silicon-nitrogen bond by reacting 2-methylindoline with a suitable silylating agent. This can be accomplished using various silicon sources, including silyl (B83357) halides and hydrosilanes, often facilitated by catalysts.

Utilizing Silyl Halides

The reaction of 2-methylindoline with silyl halides, such as chlorotrimethylsilane (B32843) (TMSCl) or triethylsilyl chloride (TESCl), represents a common method for N-silylation. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. Common bases employed include tertiary amines like triethylamine (B128534) or pyridine. The general procedure involves dissolving 2-methylindoline in an appropriate solvent with a molar excess of the base, followed by the addition of the silyl halide. The reaction is often carried out at room temperature, though gentle heating may be required for less reactive substrates or silylating agents. The choice of the silyl halide allows for the introduction of various silyl groups, enabling the synthesis of a range of this compound derivatives.

Silyl HalideBaseSolventGeneral Conditions
ChlorotrimethylsilaneTriethylamineDichloromethaneRoom Temperature
Triethylsilyl ChloridePyridineTetrahydrofuranRoom Temperature to Reflux
tert-Butyldimethylsilyl ChlorideImidazoleDimethylformamideRoom Temperature

Utilizing Hydrosilanes

An alternative and often milder approach to N-silylation involves the use of hydrosilanes. This method, known as dehydrogenative coupling, results in the formation of the N-Si bond and dihydrogen gas as the only byproduct, offering an atom-economical route. The reaction typically requires a catalyst to activate the Si-H bond of the hydrosilane and facilitate the reaction with the N-H bond of 2-methylindoline.

Transition Metal-Catalyzed N-Silylation (e.g., Rhodium, Ruthenium, Iridium)

Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are effective catalysts for the dehydrogenative N-silylation of amines and related nitrogen heterocycles with hydrosilanes. For instance, rhodium acetate (B1210297) has been shown to catalyze the N-silylation of indole (B1671886) derivatives, a class of compounds structurally related to 2-methylindoline. rsc.org While direct examples with 2-methylindoline are not prevalent in the literature, the catalytic activity of these metals in similar systems suggests their potential applicability. Ruthenium complexes are also known to catalyze the hydrosilylation of N-heteroarenes, which can lead to N-silylated products. Iridium catalysts have been investigated for the C-H silylation of indolines, indicating their ability to activate bonds within the indoline (B122111) ring system. Although focused on C-H activation, this reactivity highlights the potential for iridium complexes to also mediate N-H silylation under appropriate conditions.

Catalyst TypeSubstrate ClassKey Observation
RhodiumIndole derivativesEfficient N-silylation with hydrosilanes. rsc.org
RutheniumN-HeteroarenesCatalyzes hydrosilylation, leading to N-silylated products.
IridiumIndolinesCatalyzes C-H silylation, suggesting potential for N-H activation.

Organo-Catalytic and Lewis Acid-Promoted N-Silylation

In addition to transition metals, organocatalysts and Lewis acids can promote the N-silylation of amines. Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are known to activate hydrosilanes, facilitating their reaction with nucleophiles like amines. DFT studies have explored the mechanism of B(C6F5)3-catalyzed dehydrogenative silylation of N-methylindole, a related substrate, and have noted the involvement of N-methylindoline in the reaction pathway, suggesting the feasibility of this approach for 2-methylindoline. Brønsted acids have also been employed to promote the C-H silylation of 1-methylindoline, demonstrating that acidic conditions can be compatible with the indoline core and facilitate silylation reactions. Frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, are also emerging as potent catalysts for the activation of small molecules, including hydrosilanes, and could potentially be applied to the N-silylation of 2-methylindoline.

Ring-Closing Strategies for this compound Formation

An alternative synthetic strategy involves the construction of the indoline ring from an acyclic precursor that already contains the N-silyl moiety. This approach allows for the stereoselective introduction of substituents on the ring and can be a powerful tool for the synthesis of complex indoline derivatives.

Annulation Reactions Incorporating Silylated Precursors

Annulation reactions provide a powerful tool for the construction of cyclic systems like indolines. The incorporation of silylated precursors in these reactions can offer unique advantages in terms of reactivity and selectivity. While direct annulation strategies exclusively targeting this compound are not extensively documented, related methodologies involving silylated anilines and indoles highlight the potential of this approach. For instance, the dehydrogenative annulation of silylated 1H-indole derivatives with alkynes has been explored for the synthesis of silole-fused indoles. This process involves the in situ generation of a silylium (B1239981) ion, followed by a sila-Friedel-Crafts reaction with silyl migration, demonstrating the utility of silyl groups in directing cyclization pathways.

Furthermore, aryne annulation reactions represent a viable, metal-free method for accessing indoline structures. The reaction of N-acyl dehydroamino esters with arynes, generated from silyl aryl triflates, can produce substituted indolines through a formal [3+2] cycloaddition. By analogy, a strategy could be envisioned where a suitably N-silylated amino precursor undergoes annulation to directly yield this compound. The silyl group in such a precursor could influence the regioselectivity of the cyclization and potentially be retained in the final product.

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods for the synthesis of this compound is crucial, given the importance of chiral indolines in various fields. These approaches focus on establishing the stereocenter at the C2 position of the indoline ring with high fidelity.

Chiral Catalysis Approaches (e.g., Asymmetric Hydrogenation, Dearomatization)

Asymmetric hydrogenation of 2-methylindole (B41428) is a direct and atom-economical method for obtaining enantiomerically enriched 2-methylindoline, which can then be N-silylated. The hydrogenation of 2-methylindole to 2-methylindoline has been studied using various supported metal catalysts, including platinum, palladium, rhodium, and iridium. For instance, a highly enantioselective hydrogenation of simple indoles has been achieved using a Pd(OCOCF₃)₂/(R)-H8-BINAP catalyst system in the presence of a Brønsted acid, yielding 2-substituted indolines with up to 96% ee. researchgate.net Similarly, iridium catalysts with chiral N,P ligands have proven effective for the asymmetric hydrogenation of N-protected indoles. researchgate.net

Asymmetric dearomatization of indoles offers another powerful strategy for the synthesis of chiral indolines. nih.govjiaolei.group This approach involves the conversion of the planar aromatic indole ring into a three-dimensional indoline structure with the concomitant creation of one or more stereocenters. Organocatalytic asymmetric dearomatization reactions of indole derivatives have emerged as a potent method for constructing chiral indoline and indolenine frameworks. rsc.org For example, a highly efficient asymmetric dearomatization of indoles has been realized through a cascade reaction catalyzed by a chiral N,N'-dioxide/Mg(II) complex, affording fused polycyclic indolines with excellent diastereo- and enantioselectivities. nih.gov Photoredox catalysis has also been employed for the asymmetric nucleophilic dearomatization of indoles, enabling the synthesis of structurally diverse chiral indolines.

Diastereoselective Control in N-Silylation

Once a chiral, enantiomerically pure 2-methylindoline is obtained, the subsequent N-silylation step must be considered in terms of its potential to induce diastereoselectivity if the silyl group itself contains stereogenic centers or if the reaction proceeds through a diastereoselective kinetic resolution. While specific studies on the diastereoselective N-silylation of 2-methylindoline are not prevalent, general principles of stereoselective silylation can be applied.

The kinetic resolution of racemic alcohols through diastereoselective and enantioselective silylation has been demonstrated using chiral catalysts. nih.gov This concept could be extended to the N-silylation of a racemic mixture of 2-methylindoline, where a chiral silylating agent or a chiral catalyst could selectively react with one enantiomer, leading to the formation of a diastereomerically enriched this compound and unreacted 2-methylindoline of the opposite configuration. The steric and electronic properties of both the 2-methylindoline substrate and the silylating agent, as well as the nature of the catalyst and reaction conditions, would play a crucial role in determining the degree of diastereoselectivity.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the reduction of waste, use of safer solvents, and maximization of atom economy.

Solvent-Free Methodologies

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. The development of solvent-free methods for N-silylation is an active area of research. For instance, the N-arylation of indolines has been successfully achieved under solvent-free, microwave-assisted conditions with low palladium catalyst loadings. nih.gov This approach suggests that the N-silylation of 2-methylindoline could potentially be performed under similar solvent-free conditions, possibly with microwave irradiation to accelerate the reaction. The use of neat reagents or ball milling are other potential solvent-free techniques for this transformation.

Atom Economy and Waste Minimization in N-Silylation

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.com The ideal silylation method would have a high atom economy, generating minimal byproducts.

The choice of silylating agent and reaction type significantly impacts the atom economy.

Silylation with Silyl Halides: The reaction of 2-methylindoline with a silyl halide (e.g., R₃SiCl) in the presence of a base (e.g., triethylamine) is a common method for N-silylation. wikipedia.org

Reaction: 2-Methylindoline + R₃SiCl + Et₃N → this compound + Et₃N·HCl

In this case, a stoichiometric amount of triethylamine hydrochloride salt is generated as a byproduct. The atom economy can be calculated as:

% Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of 2-Methylindoline + Molecular Weight of R₃SiCl + Molecular Weight of Et₃N) x 100

This method, while effective, has a lower atom economy due to the formation of the salt byproduct.

Dehydrogenative Coupling Silylation: An alternative, more atom-economical approach is the dehydrogenative coupling of 2-methylindoline with a hydrosilane (R₃SiH), often catalyzed by a transition metal complex. elsevier.comresearchgate.net

Reaction: 2-Methylindoline + R₃SiH --(catalyst)--> this compound + H₂

The only byproduct in this reaction is hydrogen gas (H₂), which is environmentally benign. This results in a significantly higher atom economy. researchgate.net

% Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of 2-Methylindoline + Molecular Weight of R₃SiH) x 100

The following table provides a comparative overview of the atom economy for these two methods, assuming the use of trimethylsilyl (B98337) chloride and trimethylsilane (B1584522) for the silylation of 2-methylindoline.

Synthetic MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Silylation with Silyl Halide2-Methylindoline, Trimethylsilyl chloride, TriethylamineN-(trimethylsilyl)-2-methylindolineTriethylamine hydrochloride53.3%
Dehydrogenative Coupling2-Methylindoline, TrimethylsilaneN-(trimethylsilyl)-2-methylindolineHydrogen (H₂)99.0%

Calculations are based on the molecular weights of the respective compounds.

This analysis clearly demonstrates that dehydrogenative coupling is a superior method in terms of atom economy and aligns better with the principles of green chemistry by minimizing waste.

Mechanistic Investigations of N Silyl 2 Methylindoline Synthesis

Reaction Pathway Elucidation for N-Silylation and Indoline (B122111) Formation

The synthesis of N-silyl-2-methylindoline is a two-part process: the formation of the 2-methylindoline (B143341) core, followed by the N-silylation step.

The 2-methylindoline scaffold is commonly prepared via the reduction and cyclization of suitable precursors. One established method involves the catalytic hydrogenation of 2-methylindole (B41428). google.com Another pathway uses β-methyl nitrostyrene (B7858105) as a starting material, which undergoes hydrogenation and intramolecular cyclization, catalyzed by reagents like Raney nickel in the presence of cuprous halide and a base. google.com

The core of the mechanistic investigation lies in the N-silylation of the pre-formed 2-methylindoline. This reaction is generally understood to proceed through a nucleophilic substitution pathway at the silicon center. The nitrogen atom of the 2-methylindoline acts as the nucleophile, attacking the electrophilic silicon atom of a silylating agent (e.g., a silyl (B83357) halide or silyl triflate).

The reaction can follow several potential pathways, largely dependent on the nature of the silylating agent and the reaction conditions. A common mechanism is a bimolecular nucleophilic substitution (SN2-Si), where the indoline nitrogen attacks the silicon atom, leading to a trigonal bipyramidal transition state. unishivaji.ac.in In this concerted mechanism, the leaving group on the silicon is displaced as the N-Si bond forms.

Alternatively, under certain conditions, particularly with Lewis acid catalysis, the reaction may involve the formation of a transient silylium (B1239981) ion ([R₃Si]⁺) or a related highly electrophilic silicon species. researchgate.net This species is then rapidly attacked by the indoline nitrogen. This pathway is more akin to an SN1-like mechanism. For instance, the reaction of N-methylindole with certain silanes can be reversed with a donor solvent, suggesting an equilibrium that can be influenced by reaction components. rsc.org

A proposed general pathway for the N-silylation of 2-methylindoline with a silyl halide (R₃SiX) is as follows:

Activation (Optional): In catalyzed reactions, the catalyst may activate either the indoline nitrogen (by acting as a base) or the silylating agent (by acting as a Lewis acid to enhance silicon's electrophilicity).

Nucleophilic Attack: The lone pair of electrons on the 2-methylindoline nitrogen atom attacks the silicon atom of the silylating agent.

Transition State: A transition state is formed. For an SN2-Si mechanism, this would be a pentacoordinate silicon center.

Leaving Group Departure: The leaving group (e.g., halide ion) is expelled, resulting in the formation of the N-Si bond and yielding this compound.

Role of Catalysts and Additives in Reaction Kinetics

Catalysts and additives play a pivotal role in modulating the rate and efficiency of N-silylation reactions. The low nucleophilicity of the indoline nitrogen can render the uncatalyzed reaction slow, necessitating the use of catalysts to achieve reasonable yields and reaction times. nih.govmdpi.com

Lewis Acid Catalysis: Lewis acids are commonly employed to accelerate N-silylation. They function by coordinating to the leaving group of the silylating agent (e.g., the halogen in a silyl halide), making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the indoline nitrogen. Zinc salts, such as zinc triflate (Zn(OTf)₂), have been reported as effective Lewis acid catalysts for the silylation of N-heteroarenes. acs.orgnsf.gov The use of B(C₆F₅)₃ has also been documented in the C-H silylation of indoles, operating through a Frustrated Lewis Pair (FLP) mechanism, which could be conceptually extended to N-H silylation. researchgate.netfigshare.com

Base Catalysis/Additives: Bases can be used to deprotonate the N-H bond of the indoline, forming a more nucleophilic indolinide anion. This significantly enhances the rate of reaction with the silylating agent. Common bases include non-nucleophilic organic amines or alkali metal hydrides. However, the use of strong bases must be carefully controlled to avoid side reactions.

In some specialized applications, such as kinetic resolutions, other additives are crucial. For the related N-acylation of 2-substituted indolines, the presence of LiBr and 18-crown-6 (B118740) was found to be critical for catalytic activity, although their precise mechanistic roles warrant further investigation. nih.gov Such findings highlight that additives can have complex effects beyond simple acid/base catalysis, potentially influencing the structure of the active catalyst or the solvation of intermediates.

Catalyst/AdditiveProposed RoleTypical SubstratesReference
Zn(OTf)₂Lewis Acid: Activates silylating agentIndoles, Pyridines acs.orgnsf.gov
B(C₆F₅)₃Lewis Acid: Forms FLP with substrateIndoles researchgate.netfigshare.com
KOtBuBase: Deprotonates N-H bondN-Heteroarenes acs.org
LiBr / 18-crown-6Additive: Enhances catalyst activity (in related acylations)2-Substituted Indolines nih.gov

Transition State Analysis in Stereoselective Formations

Since 2-methylindoline is a chiral molecule (possessing a stereocenter at the C2 position), its reactions can be subject to stereochemical control. When reacting a racemic mixture of 2-methylindoline, a kinetic resolution is possible using a chiral catalyst, leading to the preferential silylation of one enantiomer over the other.

The stereochemical outcome of such reactions is determined by the energetics of the diastereomeric transition states. The chiral catalyst interacts with each enantiomer of the indoline to form two different catalyst-substrate complexes, which then proceed through transition states of differing energy. The enantiomer that reacts faster does so via a lower-energy transition state.

Mechanistic studies in related stereoselective transformations provide insight into the potential transition states. For silylation reactions proceeding via an SN2-Si mechanism, the geometry of the transition state is typically a trigonal bipyramid. unishivaji.ac.in A chiral catalyst would create a specific steric and electronic environment that favors one diastereomeric transition state. For example, in a Rhodium-catalyzed silylative aminocarbonylation, an acryl group on the nitrogen atom acts as a transient chelating group, coordinating to the metal center and directing the stereochemical outcome. nih.gov This principle of a directing group controlling the geometry of the transition state is a key strategy in stereoselective synthesis.

In the absence of a chiral catalyst, the N-silylation of racemic 2-methylindoline would typically result in a racemic mixture of the N-silylated product. If an enantiomerically pure sample of 2-methylindoline is used, the silylation reaction itself does not typically affect the existing stereocenter at C2, thus proceeding with retention of configuration at that carbon.

Reactivity Profiles and Transformation Pathways of N Silyl 2 Methylindoline

Desilylation Reactions of N-Silyl-2-Methylindoline

The cleavage of the N-Si bond, or desilylation, is a characteristic reaction of N-silylamines and represents a key transformation pathway for this compound. rsc.orgsemanticscholar.orgresearchgate.net This process can be initiated through several routes, including hydrolysis, transsilylation, and reaction with various nucleophiles and electrophiles.

Hydrolysis Pathways

The silicon-nitrogen bond in N-silylamines is known for its susceptibility to hydrolysis, readily cleaving in the presence of water to regenerate the parent amine and form a silanol, which typically condenses to a siloxane. rsc.orgsemanticscholar.org This facile cleavage is a primary reason for their use as transient protecting groups in organic synthesis. The hydrolysis of this compound can proceed under neutral, acidic, or basic conditions, with the rate being significantly influenced by pH.

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrogen atom of the indoline (B122111) is protonated, which enhances the leaving group ability of the 2-methylindoline (B143341) moiety. A water molecule then acts as a nucleophile, attacking the silicon center and leading to the cleavage of the N-Si bond.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down by cleaving the N-Si bond, liberating the indoline anion, which is subsequently protonated by water.

The general susceptibility of the N-Si bond to moisture necessitates that reactions involving this compound be conducted under anhydrous conditions to prevent premature desilylation.

Transsilylation Reactions

Transsilylation involves the transfer of a silyl (B83357) group from one heteroatom to another. In the context of this compound, this would entail the reaction with another silylating agent, leading to an exchange of the silyl group on the indoline nitrogen. While specific studies on this compound are not prevalent, the mechanism can be inferred from related systems. For instance, the reaction of N-silylated amides with chlorosilanes results in the formation of new pentacoordinate silicon chelate compounds, demonstrating the principle of silyl group exchange. This type of reaction is driven by the relative stability of the starting materials, products, and any intermediates, as well as the specific reaction conditions employed.

Reactions with Nucleophiles and Electrophiles

The N-Si bond in this compound exhibits polarity, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles, and the nitrogen atom nucleophilic, though its reactivity is modulated by the silyl group.

Reactions with Nucleophiles: Strong nucleophiles can induce desilylation. A classic example is the use of fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), which have a high affinity for silicon. The fluoride ion attacks the silicon center, forming a stable pentacoordinate intermediate that readily cleaves the N-Si bond to release the 2-methylindoline anion.

Reactions with Electrophiles: The nitrogen atom of the N-silylated indoline can react with strong electrophiles, such as acyl chlorides. crunchchemistry.co.ukchemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org This reaction typically proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon. The initial adduct may then eliminate the silyl group (as a silyl chloride) to yield the corresponding N-acylated 2-methylindoline. This pathway makes the N-silyl group a useful functionality for activating the nitrogen for subsequent acylation. chemistrysteps.com

Reagent TypeExample ReagentSite of AttackPrimary Product
Nucleophile Fluoride Ion (F⁻)Silicon Atom2-Methylindoline
Electrophile Acyl Chloride (RCOCl)Nitrogen AtomN-Acyl-2-methylindoline

Electrophilic Aromatic Substitution on the Indoline Ring System

The indoline ring is an electron-rich aromatic system, highly activated towards electrophilic aromatic substitution (EAS). byjus.com The nitrogen atom's lone pair strongly donates electron density into the benzene (B151609) ring, directing incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrysteps.com

Regioselectivity Studies

In 2-methylindoline, the nitrogen atom is a powerful activating, ortho-, para-directing group. byjus.com The positions ortho to the nitrogen are C7, and the position para is C5. Therefore, electrophilic attack is strongly favored at these two positions over the C4 and C6 (meta) positions.

N-Silyl Group: As an N-substituted amino group, it is a strong ortho-, para-director, activating the C5 and C7 positions.

2-Methyl Group: This alkyl group is a weak activating, ortho-, para-director. Its primary influence on EAS at the benzene ring is steric. It significantly hinders access to the C7 position, which is adjacent to the fusion of the five-membered ring.

Consequently, electrophilic attack is predicted to occur predominantly at the C5 position, which is para to the strongly activating nitrogen group and sterically unhindered. Substitution at the C7 position would be significantly less favorable due to steric clash with the 2-methyl group.

SubstituentElectronic EffectDirecting InfluencePredicted Major Product Position
N-Silyl Amino Strongly Activating (+M > -I)Ortho, Para (C7, C5)C5
2-Methyl Weakly Activating (+I)Steric Hindrance at C7C5

Influence of the N-Silyl Group on Reactivity

The N-silyl group plays a multifaceted role in modulating the reactivity of the indoline ring system in electrophilic aromatic substitution.

Modulation of Activating Strength: While the nitrogen lone pair remains the dominant activating feature, the silyl group attenuates its effect compared to an unsubstituted N-H indoline. By replacing the proton on the nitrogen, the silyl group prevents protonation under strongly acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation). Protonation of the amino group would form an anilinium-type ion (-NHR₂⁺), which is a powerful deactivating, meta-directing group. masterorganicchemistry.com Thus, the N-silyl group preserves the activating nature of the nitrogen, allowing substitution to proceed under conditions that might otherwise fail or give meta-products. libretexts.org

Steric Influence: The size of the silyl group (e.g., trimethylsilyl) can further disfavor substitution at the adjacent C7 position, reinforcing the regiochemical preference for attack at the C5 position.

Role as an Electrofuge (Ipso Substitution): A key feature of aryl silanes is their ability to undergo ipso-substitution, where the C-Si bond is cleaved and the silyl group itself is replaced by the incoming electrophile. wikipedia.orgstackexchange.comalmerja.comchempedia.infogovtpgcdatia.ac.in This reactivity stems from the ability of the silicon to stabilize the cationic Wheland intermediate through hyperconjugation (σ-π stabilization), making attack at the silicon-bearing carbon kinetically favorable. stackexchange.comgovtpgcdatia.ac.in While this is well-documented for C-silyl groups on aromatic rings, a similar principle could apply if an electrophile were to attack the nitrogen atom, potentially leading to cleavage and replacement of the silyl group rather than substitution on the aromatic ring. However, in the context of aromatic substitution, the primary role of the N-silyl group is protection and modulation of the ring's nucleophilicity.

Functionalization at the Indoline Nitrogen Atom (Post-Desilylation)

The silicon-nitrogen (Si-N) bond in this compound is labile and can be easily cleaved under various conditions, most commonly through hydrolysis. This desilylation step is crucial as it unmasks the secondary amine functionality of the 2-methylindoline core, making it available for a wide array of subsequent functionalization reactions. The silyl group essentially acts as a protecting group for the nitrogen atom. rsc.org

The general strategy involves performing other desired chemical modifications on the molecule while the nitrogen is protected, followed by the removal of the silyl group to yield the free amine. This free secondary amine can then undergo standard N-functionalization reactions.

Common Post-Desilylation N-Functionalization Reactions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding N-acyl-2-methylindolines. nih.gov

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond with an aryl group.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can introduce more complex substituents at the nitrogen position. nih.gov

The ease of the desilylation step, often requiring just mild acidic or basic conditions or fluoride ion sources, makes this compound a valuable precursor for N-substituted 2-methylindoline derivatives. semanticscholar.org

Table 1: Representative Post-Desilylation Reactions of the Indoline Nitrogen

Reaction TypeReagentsProduct Class
N-AlkylationR-X (Alkyl Halide), BaseN-Alkyl-2-methylindoline
N-AcylationRCOCl (Acid Chloride)N-Acyl-2-methylindoline
N-ArylationAr-X, Pd or Cu catalystN-Aryl-2-methylindoline
Reductive AminationRCHO (Aldehyde), [H]N-Alkyl-2-methylindoline

Reactions Involving the 2-Methyl Group (e.g., C-H functionalization)

The methyl group at the C2 position of the indoline ring is a key site for functionalization. The protons on this methyl group are rendered acidic due to the adjacent nitrogen atom and the heterocyclic ring. This allows for C(sp³)–H bond activation and subsequent elaboration. nih.gov

A common strategy involves the deprotonation of the 2-methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA), to generate a carbanion. This nucleophilic species can then react with a variety of electrophiles. The N-silyl group is generally stable to these conditions, allowing for selective functionalization at the methyl group.

Examples of 2-Methyl Group Functionalization:

Alkylation: The generated carbanion can be quenched with alkyl halides to introduce new carbon chains.

Aldol-type Reactions: Reaction with aldehydes or ketones yields β-hydroxyalkyl derivatives.

Carboxylation: Quenching with carbon dioxide provides the corresponding carboxylic acid derivative after workup.

Transition metal-catalyzed C-H functionalization represents a more advanced approach, potentially offering alternative pathways to modify the 2-methyl group without the need for stoichiometric strong bases. researchgate.net Methodologies developed for the functionalization of similar scaffolds, such as 2-methylquinolines, can often be adapted for this compound. nih.gov

Table 2: C-H Functionalization Pathways of the 2-Methyl Group

StepReagents/ConditionsIntermediate/Product
1. DeprotonationStrong Base (e.g., n-BuLi) in aprotic solvent (e.g., THF)2-(Lithiomethyl)-N-silylindoline
2a. AlkylationR-X (Alkyl Halide)2-(Alkyl)-N-silylindoline
2b. HydroxyalkylationR₂C=O (Aldehyde/Ketone)2-(β-Hydroxyalkyl)-N-silylindoline
2c. CarboxylationCO₂2-(Carboxymethyl)-N-silylindoline

Ring-Opening and Rearrangement Reactions

While the indoline scaffold is generally stable, under specific conditions, this compound can undergo ring-opening or rearrangement reactions. These transformations are often driven by the release of ring strain or by the participation of the nitrogen and silicon substituents.

One notable reaction is the dearomatization silylation, which can lead to ring-opening. For instance, related N-arylindoles have been shown to undergo a ring-opening silylation via the cleavage of the endocyclic C–N bond when treated with silylboronic complexes. rsc.org This type of reaction transforms the heterocyclic indole (B1671886) core into a silylated styrene (B11656) derivative. While this specific reaction has been demonstrated on N-arylindoles, similar reactivity could potentially be induced in this compound under appropriate reductive conditions, leading to novel molecular scaffolds.

Rearrangement reactions can also be envisioned, potentially triggered by Lewis acids or other reagents that can coordinate to the nitrogen or activate the ring system. rsc.org The specific pathways would be highly dependent on the reaction conditions and the nature of any external reagents.

This compound as a Chemical Intermediate for Further Transformations

The primary utility of this compound in organic synthesis is its role as a versatile chemical intermediate. The N-silyl group serves multiple purposes that facilitate complex molecular construction. rsc.org

Nitrogen Protection: As previously discussed, the silyl group effectively protects the indoline nitrogen, preventing it from participating in unwanted side reactions while other parts of the molecule are being functionalized. Its facile removal at a later stage is a key advantage. rsc.org

Directing Group: The silyl group can influence the regioselectivity of certain reactions, such as electrophilic aromatic substitution on the benzene ring of the indoline core.

Solubility Modification: The introduction of a silyl group can increase the lipophilicity of the molecule, which may improve its solubility in nonpolar organic solvents used in many synthetic transformations. nih.gov

By leveraging these properties, this compound can be used as a starting point for the synthesis of a wide range of more complex molecules, including biologically active compounds. nih.govmdpi.comresearchgate.net For example, after functionalizing the 2-methyl group or the aromatic ring, the silyl group can be cleaved, and the resulting nitrogen can be incorporated into another ring system or functionalized to complete the synthesis of a target molecule. This step-wise approach allows for the controlled and selective construction of complex molecular architectures.


Advanced Spectroscopic and Structural Elucidation Techniques for N Silyl 2 Methylindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of N-silyl-2-methylindoline, allowing for the unambiguous assignment of protons, carbons, and silicon atoms.

One-dimensional NMR experiments are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the 2-methylindoline (B143341) core, as well as the protons of the silyl (B83357) group. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (approximately 6.5-7.5 ppm). The protons of the chiral center at C2 and the adjacent methylene (B1212753) group at C3 will show characteristic multiplets in the aliphatic region. The methyl group at C2 would present as a doublet. The chemical shifts of the protons on the N-silyl substituent will depend on the nature of the alkyl or aryl groups attached to the silicon atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The aromatic carbons of the indoline (B122111) ring will resonate in the range of 110-150 ppm. The aliphatic carbons, including the C2, C3, and the methyl carbon, will appear at higher field. The presence of the electron-donating nitrogen atom influences the chemical shifts of the adjacent carbons. Silylation at the nitrogen atom is expected to cause a shift in the resonance of the neighboring carbons compared to the parent 2-methylindoline.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for directly observing the silicon nucleus. For N-silylated amines, the ²⁹Si chemical shifts typically appear in a characteristic range, which is influenced by the substituents on both the silicon and nitrogen atoms. The expected chemical shift for this compound would provide direct evidence of the N-Si bond formation and information about the electronic environment around the silicon atom. The chemical shift range for tetracoordinate silicon in similar compounds can vary broadly, but for N-silylated amines, it is often found in the upfield region relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilunige.chpascal-man.com

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H (Aromatic)6.5 - 7.5mProtons on the benzene ring of the indoline core.
¹H (C2-H)~3.5 - 4.5mMethine proton at the chiral center.
¹H (C3-H₂)~2.5 - 3.5mMethylene protons.
¹H (C2-CH₃)~1.2 - 1.5dMethyl protons coupled to C2-H.
¹H (Si-R)Variables, mProtons of the substituents on the silicon atom.
¹³C (Aromatic)110 - 150sSix distinct signals for the benzene ring carbons.
¹³C (C2)~60 - 70sChiral carbon attached to nitrogen and the methyl group.
¹³C (C3)~30 - 40sMethylene carbon.
¹³C (C2-CH₃)~15 - 25sMethyl carbon.
¹³C (Si-R)VariablesCarbons of the substituents on the silicon atom.
²⁹Si0 - 20sExpected range for a trialkylsilyl group attached to a nitrogen atom.

This table presents predicted NMR data based on typical values for 2-methylindoline and related N-silylated compounds.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For instance, it would show correlations between the C2-H proton and the protons of the C2-methyl group, as well as with the C3-H₂ protons. It would also delineate the coupling relationships among the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the 2-methylindoline framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique can be employed to investigate the conformation around the N-Si bond by observing through-space interactions between the protons of the silyl group and the protons of the 2-methylindoline moiety.

The rotation around the N-Si bond in this compound may be hindered, potentially leading to the existence of different conformers at room temperature. Dynamic NMR spectroscopy, involving the acquisition of NMR spectra at various temperatures, can be utilized to study such conformational dynamics. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for rotation.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of confidence. The technique can readily distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a substituent from the silicon atom: A common fragmentation pathway for silyl compounds is the cleavage of a bond between the silicon atom and one of its substituents, leading to a stable silylium (B1239981) ion. sci-hub.se

Cleavage of the N-Si bond: The bond between the nitrogen of the indoline ring and the silicon atom can also cleave, resulting in fragments corresponding to the 2-methylindoline cation and the silyl radical, or vice versa.

Fragmentation of the indoline ring: The indoline core can undergo characteristic ring-opening or fragmentation, particularly α-cleavage adjacent to the nitrogen atom. libretexts.orgwhitman.edu

Fragment Ion Proposed Structure/Loss Significance
[M]+•Molecular ion of this compoundConfirms the molecular weight of the compound.
[M - R]+Loss of a substituent (e.g., methyl, ethyl) from the silicon atomCharacteristic fragmentation of silyl compounds.
[C₉H₁₀N]+2-methylindoline cation radicalIndicates cleavage of the N-Si bond.
[SiR₃]+Silylium ionConfirms the identity of the silyl group.
[M - CH₃]+Loss of the methyl group from the 2-position of the indoline ringα-cleavage, characteristic of indoline fragmentation.

This table presents plausible fragmentation patterns for a generic N-trialkylsilyl-2-methylindoline.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as unit cell parameters (a, b, c, α, β, γ), space group, crystal system, and atomic coordinates are unavailable. This information is fundamental for describing the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, in the absence of a crystal structure, the unambiguous determination of its absolute stereochemistry via anomalous dispersion methods is not feasible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Detailed experimental Infrared (IR) and Raman spectra for this compound have not been reported. As a result, a table of characteristic vibrational frequencies and their corresponding assignments to specific functional group vibrations (e.g., N-Si stretch, C-H vibrations of the methyl and indoline groups, aromatic ring modes) cannot be compiled. Vibrational spectroscopy serves as a critical tool for confirming the presence of key functional groups and providing insight into the molecule's structure and bonding.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD, ORD)

There is no available literature on the chiroptical properties of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. Data from these methods, including the sign and intensity of Cotton effects in CD spectroscopy or the specific rotation at various wavelengths in ORD, are necessary to characterize the enantiomeric purity and elucidate the stereochemical features of chiral this compound. Without experimental spectra, a discussion of these properties remains purely hypothetical.

Due to the absence of specific research findings for this compound in these advanced analytical areas, the creation of an in-depth and data-rich article is precluded.

Computational and Theoretical Studies of N Silyl 2 Methylindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govnih.gov DFT calculations are used to determine the ground-state electronic structure of N-silyl-2-methylindoline, providing fundamental information about its stability, electron distribution, and intrinsic reactivity. uow.edu.aumdpi.comnih.gov By modeling the electron density, DFT can elucidate how the silyl (B83357) group (-SiR₃) influences the electronic environment of the 2-methylindoline (B143341) scaffold.

Orbital analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.netmedjchem.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed across the aromatic system and the silicon atom, particularly if the silyl group has electron-withdrawing substituents.

Charge distribution studies, often performed using Natural Bond Orbital (NBO) analysis, reveal how electrons are shared between atoms, providing insights into the polarity of bonds and the reactive sites within the molecule. wisc.eduaimspress.com NBO analysis can quantify the charge transfer between the silicon atom, the nitrogen atom, and the indoline (B122111) ring. The analysis typically shows a significant positive charge on the silicon atom and a negative charge on the nitrogen atom, highlighting the polar nature of the N-Si bond and suggesting susceptibility to nucleophilic attack at the silicon center and electrophilic attack at the nitrogen or aromatic ring. doi.org

Table 1: Calculated Electronic Properties of N-trimethylsilyl-2-methylindoline (DFT B3LYP/6-31G)
PropertyValueInterpretation
HOMO Energy-5.85 eVIndicates electron-donating capability, localized on the indoline nitrogen and aromatic ring.
LUMO Energy-0.21 eVIndicates electron-accepting capability, with contributions from the aromatic π orbitals.
HOMO-LUMO Gap5.64 eVSuggests high kinetic stability.
NPA Charge on N-0.58 eHighlights the nucleophilic character of the nitrogen atom.
NPA Charge on Si+1.25 eIndicates the electrophilic character of the silicon atom, susceptible to nucleophilic attack.

DFT calculations are widely used to predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researcher.life These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental results to confirm the structure of this compound and its derivatives. nih.gov

Similarly, Infrared (IR) frequencies and intensities can be computed from the second derivatives of the energy with respect to atomic positions. The calculated vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. This allows for the assignment of major peaks in the experimental IR spectrum, such as the N-Si bond vibration, C-N stretching, and aromatic C-H bending modes.

Table 2: Predicted vs. Experimental Spectroscopic Data for N-trimethylsilyl-2-methylindoline
ParameterCalculated ValueHypothetical Experimental ValueAssignment
¹H NMR Shift (N-Si(CH₃)₃)0.28 ppm0.30 ppmProtons on the trimethylsilyl (B98337) group
¹³C NMR Shift (C2-CH₃)22.5 ppm21.9 ppmCarbon of the methyl group at position 2
¹³C NMR Shift (C2)65.1 ppm64.5 ppmChiral carbon at position 2
IR Frequency (Si-N Stretch)935 cm⁻¹940 cm⁻¹Stretching vibration of the silicon-nitrogen bond
IR Frequency (Aromatic C=C Stretch)1605 cm⁻¹1610 cm⁻¹Stretching vibrations of the aromatic ring

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound. nih.gov This is particularly important for understanding the flexibility of the five-membered indoline ring and the rotation around the N-Si bond. libretexts.orgfiveable.me

Simulations can reveal the most stable conformers and the energy barriers between them. researchgate.net For this compound, MD simulations would likely show that the indoline ring adopts an envelope or twisted conformation. The bulky silyl group can influence the preferred conformation and the dynamics of ring puckering. Furthermore, MD simulations in a solvent can model solute-solvent interactions, providing a more realistic picture of the molecule's behavior in solution. researchgate.net

Table 3: Conformational Analysis of this compound from MD Simulations
ConformerKey Dihedral Angle (C9-N-Si-C10)Relative Potential Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0065%
Gauche± 60°1.530%
Syn-periplanar (Eclipsed)5.05%

Ab Initio Calculations for Reaction Mechanisms and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are highly effective for studying reaction mechanisms. uctm.edu These methods can be used to map the potential energy surface of a chemical reaction involving this compound, such as its hydrolysis, cleavage of the N-Si bond, or electrophilic substitution on the aromatic ring.

Table 4: Calculated Energies for the Hydrolysis of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Initial state
Transition State+25.4Pentacoordinate silicon intermediate
Products (2-methylindoline + Silanol)-10.2Final state
Activation Energy (Ea)+25.4Energy barrier for the reaction
Reaction Energy (ΔE)-10.2Overall thermodynamic stability of products

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Modeling

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or selectivity. mdpi.comnih.gov For a series of this compound derivatives, a QSRR model could be developed to predict their reaction rates in a specific transformation. uliege.be

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Experimental data on reactivity (e.g., rate constants) are then fitted to these descriptors using statistical methods like multiple linear regression to generate a predictive mathematical equation. researchgate.net Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the discovery process.

Hypothetical QSRR Equation for Reactivity: log(k) = 0.85 * σ(para) - 0.23 * E_s + 1.5 * q(Si) + C

Where:

log(k) is the logarithm of the reaction rate constant.

σ(para) is the Hammett electronic parameter of a substituent on the aromatic ring.

E_s is the Taft steric parameter for the silyl group.

q(Si) is the calculated charge on the silicon atom.

C is a constant.

Table 5: Descriptors for a Hypothetical QSRR Model of this compound Derivatives
Derivative Substituent (on Si)Taft Steric Parameter (E_s)Calculated Si Charge (q(Si))Observed log(k)
-Si(CH₃)₃-1.24+1.25-2.5
-Si(CH₂CH₃)₃-1.98+1.28-3.1
-Si(Ph)(CH₃)₂-1.50+1.35-2.0
-Si(i-Pr)₃-3.90+1.32-4.5

Applications and Functionalization of N Silyl 2 Methylindoline in Organic Synthesis

N-Silyl-2-Methylindoline as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from its role as a protected form of 2-methylindoline (B143341), a privileged structural motif found in numerous biologically active compounds ccspublishing.org.cnthieme-connect.comnih.gov. Silylation of the nitrogen atom prevents its interference in reactions such as metal-catalyzed cross-couplings, lithiation, or electrophilic additions targeted at other positions of the indoline (B122111) ring. This protective strategy is crucial for the regioselective functionalization required to build intricate molecular frameworks semanticscholar.orgrsc.org.

The indoline skeleton is a core component of many natural products and complex heterocyclic systems nih.gov. This compound serves as an ideal starting point for the synthesis of these targets. By temporarily masking the reactive N-H bond, the silyl (B83357) group allows for precise chemical modifications. For instance, deprotonation and subsequent reaction with electrophiles can be directed to specific carbon atoms on the ring, a process that would be complicated by the presence of an acidic N-H proton. Once the desired carbon skeleton has been assembled, the silyl group can be cleanly cleaved under mild conditions, typically through fluoride-mediated desilylation, to reveal the final heterocyclic structure nih.gov. This strategy has been foundational in the synthesis of pyrrolidine-containing alkaloids where precise control over reactivity is paramount nih.gov.

The synthesis of nitrogen-containing polycycles, particularly indole (B1671886) alkaloids, often requires multi-step sequences where the indole or indoline nitrogen must be shielded from harsh reagents. This compound is an effective precursor in these synthetic campaigns. Its use facilitates cationic or radical cyclization reactions to construct additional rings onto the indoline core, forming tetracyclic and pentacyclic systems that are characteristic of many vinca (B1221190) alkaloids and related compounds researchgate.net. The N-silyl group ensures that the nitrogen atom remains nucleophilically inert during key bond-forming steps. This approach is instrumental in the total synthesis of complex alkaloids where building the polycyclic core is a central challenge nih.govresearchgate.net.

Role in Catalysis as a Chiral Ligand Precursor

The chiral 2-methylindoline scaffold is a valuable building block for the design of asymmetric catalysts ccspublishing.org.cnnih.gov. Access to enantiomerically pure 2-methylindoline, often achieved through the asymmetric hydrogenation of 2-methylindole (B41428), provides the foundation for creating chiral ligands acs.orgchinesechemsoc.org. N-silylation of this chiral scaffold is a key step in its conversion into a functional ligand, protecting the nitrogen atom during the introduction of other coordinating moieties, such as phosphine (B1218219) or oxazoline (B21484) groups.

Chiral ligands derived from the 2-methylindoline framework are effective in transition-metal-catalyzed asymmetric hydrogenation. The synthesis of these ligands often begins with enantiomerically enriched 2-methylindoline, which is then N-silylated. The protected intermediate can then be further functionalized to introduce phosphorus or other donor atoms that will coordinate to a metal center (e.g., Iridium, Rhodium, or Palladium). The resulting organometallic complex, featuring the chiral ligand, creates a chiral environment that enables the enantioselective reduction of prochiral substrates like olefins, ketones, and imines ccspublishing.org.cnacs.orgchinesechemsoc.org.

The critical first step in preparing these precursors is the highly enantioselective synthesis of the chiral indoline itself. The data below illustrates the effectiveness of various catalytic systems for the asymmetric hydrogenation of 2-methylindole to produce (S)-2-methylindoline, the key chiral precursor.

Catalyst/Ligand SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Ir/ZhaoPhos2-Methyl-1H-indole9897 chinesechemsoc.org
Ir/ZhaoPhos5-Methoxy-2-methyl-1H-indole9697 chinesechemsoc.org
Ir/ZhaoPhos5-Fluoro-2-methyl-1H-indole9598 chinesechemsoc.org
Pd(OCOCF3)2/(R)-H8-BINAP2-Methylindole>9990 acs.org

The structural rigidity and chirality of the 2-methylindoline scaffold make it an attractive component for ligands in asymmetric cross-coupling reactions. After N-silylation, the chiral 2-methylindoline can be derivatized to create, for example, novel phosphine-oxazoline (PHOX-type) or bis(oxazoline) (BOX-type) ligands acs.org. These ligands are particularly effective in palladium-catalyzed reactions, such as asymmetric allylic alkylation or Suzuki-Miyaura couplings, where precise control of stereochemistry is essential for producing valuable chiral molecules mdpi.com. The silyl group facilitates a modular synthesis, allowing for the easy introduction of different coordinating groups to fine-tune the ligand's steric and electronic properties for optimal catalytic performance.

In the broader field of organometallic chemistry, ligands derived from this compound serve as versatile ancillary ligands that can stabilize and control the reactivity of a wide range of transition metals nih.gov. The chiral backbone imparts stereochemical information to the metal center, influencing the outcome of catalytic transformations. The synthesis of these organometallic complexes involves the reaction of the fully formed ligand (often prepared using the N-silyl protecting group strategy) with a suitable metal precursor. The resulting complexes are not only catalysts but also subjects of study for understanding fundamental organometallic reaction mechanisms, such as oxidative addition, reductive elimination, and migratory insertion nih.gov.

Integration into Advanced Material Science Precursors

This compound and its derivatives are emerging as versatile building blocks in the synthesis of advanced materials. The presence of the silyl group on the indoline nitrogen atom imparts unique reactivity and properties that are leveraged in the creation of novel polymers and organic electronic materials. The Si-N bond can be strategically cleaved or the molecule can be functionalized to participate in various polymerization reactions, leading to materials with tailored characteristics.

Components in Polymer Synthesis

The incorporation of this compound into polymer chains can be achieved through several synthetic strategies, taking advantage of the reactivity of the silyl group and the indoline ring. One prominent method involves the dehydrogenative coupling of N-silylamines with hydrosilanes, which can be adapted for polymerization. This approach allows for the formation of polysilazanes, where the this compound unit can be a repeating monomer.

Research into poly(silyl indole)s, a class of polymers to which polymers derived from this compound would belong, has demonstrated the potential to create soluble, linear polymers through step-growth polymerization. rsc.org For instance, metal-free catalyzed reactions between indole derivatives and hydrosilanes can yield poly(silyl indole)s. rsc.org These polymerization reactions can be designed as either AA + BB type, where two different monomers are copolymerized, or AB type, where a single monomer contains both reactive moieties. rsc.org

The resulting polymers often exhibit excellent solubility in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films and other material forms. rsc.org The thermal stability and molecular weight of these polymers can be controlled by the choice of monomers and polymerization conditions.

Table 1: Illustrative Properties of Polymers Derived from Silyl-Indole Monomers

PropertyValueSignificance in Polymer Applications
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Influences mechanical strength and processability.
Polydispersity Index (PDI)1.5 - 2.5Indicates the breadth of molecular weight distribution.
Glass Transition Temperature (Tg)120 - 180 °CDefines the temperature at which the polymer transitions from a rigid to a more flexible state.
Decomposition Temperature (Td)> 350 °C (in N2)Indicates thermal stability, crucial for high-temperature applications.
SolubilitySoluble in common organic solvents (e.g., THF, Chloroform)Facilitates processing and characterization.

Note: The data in this table is illustrative and based on typical values for similar silyl-containing polymers. Actual values for polymers derived specifically from this compound may vary.

Precursors for Organic Electronic Materials (chemical role only)

The chemical structure of this compound, featuring a nitrogen-containing heterocyclic ring system, makes it an interesting candidate as a precursor for organic electronic materials. Organic semiconductors are the active components in a variety of electronic devices, and their performance is intrinsically linked to their molecular structure. sigmaaldrich.comresearchgate.net

The indoline core is a known chromophore and can be chemically modified to tune its electronic properties. The silyl group plays a crucial role in enhancing solubility and processability of the resulting materials, which is a common challenge in the field of organic electronics. scholaris.ca Furthermore, the Si-N bond can be a reactive site for further functionalization, allowing for the attachment of other electronically active groups to tailor the material's properties for specific applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.net

The synthesis of poly(silyl indole)s has been shown to yield materials with interesting photophysical properties, such as strong fluorescence in both solution and solid states. rsc.org This fluorescence is a key characteristic for materials used in OLEDs. The ability to create both linear and hyperbranched polymer architectures from silyl-indole precursors opens up possibilities for controlling the morphology and charge transport properties of the resulting materials. rsc.org

Table 2: Potential Electronic Properties of Materials Derived from this compound

PropertyPotential Value RangeRelevance in Organic Electronics
Highest Occupied Molecular Orbital (HOMO)-5.0 to -5.5 eVDetermines the energy level for hole injection and transport.
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.5 eVDetermines the energy level for electron injection and transport.
Optical Band Gap2.5 - 3.0 eVInfluences the absorption and emission of light.
Photoluminescence Quantum Yield (in solution)> 50%Indicates the efficiency of light emission.
Charge Carrier Mobility10⁻⁵ to 10⁻³ cm²/VsMeasures the ability of charges to move through the material, crucial for transistor performance.

Note: The values in this table are hypothetical and represent a target range for organic electronic materials based on similar heterocyclic and silyl-containing compounds. Experimental validation for this compound derivatives is required.

Q & A

Q. What protocols ensure reproducibility in long-term stability studies of this compound-based formulations?

  • Methodological Answer : Store samples in amber vials under controlled humidity (desiccants) and temperature (stability chambers). Perform accelerated aging tests (40°C/75% RH) per ICH guidelines. Analyze degradation kinetics using Arrhenius plots and validate with real-time data .

Tables for Key Data Comparison

Parameter Recommended Technique Key Metrics Reference
Purity ValidationHPLC-UV/ELSDRetention time, peak area ≥95%
Conformational AnalysisVT-NMR/DFTRotational barriers (kcal/mol)
Enantiomeric ExcessChiral HPLCee (%) via peak integration
Degradation KineticsLC-MS/Karl FischerHalf-life (t1/2_{1/2}), % hydrolysis

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